molecular formula C4H5N3O B101931 1H-Imidazole-2-carboxamide CAS No. 16093-82-6

1H-Imidazole-2-carboxamide

Cat. No. B101931
CAS RN: 16093-82-6
M. Wt: 111.1 g/mol
InChI Key: NMIZONYLXCOHEF-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamide is a compound that has been the focus of many researchers in the study of pharmaceutical compounds . It is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .


Chemical Reactions Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .


Physical And Chemical Properties Analysis

1H-Imidazole-2-carboxamide has a molecular weight of 111.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its exact mass is 111.043261792 g/mol and its monoisotopic mass is 111.043261792 g/mol .

Scientific Research Applications

Pharmaceutical Applications

1H-Imidazole-2-carboxamide: is a core structure in many pharmaceutical compounds due to its resemblance to the side chain of histidine, an essential amino acid. It’s found in drugs that exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . For instance, derivatives of this compound have been used in the development of drugs like metronidazole, which is effective against anaerobic bacteria and protozoa.

Metallo-β-Lactamase Inhibition

The resistance of bacteria to antibiotics is a significant challenge in medicine1H-Imidazole-2-carboxamide derivatives have been studied as inhibitors of metallo-β-lactamase, an enzyme that confers resistance to β-lactam antibiotics . By inhibiting this enzyme, these compounds can restore the efficacy of antibiotics against resistant strains.

Synthetic Chemistry

The imidazole ring is a versatile scaffold in synthetic chemistry. It’s used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized in a variety of applications, from pharmaceuticals to optical applications .

Safety And Hazards

When handling 1H-Imidazole-2-carboxamide, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

Future Directions

The structure-based optimization of 1H-imidazole-2-carboxamide as Axl kinase inhibitors using a mutated kinase homolog, Mer (I650M), as a crystallographic surrogate has been described . This iterative optimization led to a selective and potent inhibitor of wild-type Axl, which will serve as a useful compound for further in vivo studies .

properties

IUPAC Name

1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIZONYLXCOHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936431
Record name 1H-Imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-carboxamide

CAS RN

16093-82-6, 80658-49-7
Record name 1H-Imidazole-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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